molecular formula C22H20N2O2S B2958352 4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 317338-15-1

4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2958352
CAS No.: 317338-15-1
M. Wt: 376.47
InChI Key: ZPOJIJUZIJKIGF-UHFFFAOYSA-N
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Description

4-Butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a naphtho[1,2-d]thiazole ring system linked to a 4-butoxy-substituted benzamide group. The compound’s structure combines a lipophilic butoxy chain with an extended aromatic system, which may enhance its binding affinity to hydrophobic pockets in biological targets.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-2-3-14-26-17-11-8-16(9-12-17)21(25)24-22-23-20-18-7-5-4-6-15(18)10-13-19(20)27-22/h4-13H,2-3,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOJIJUZIJKIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The naphtho[1,2-d]thiazole moiety is introduced through substitution reactions, where the thiazole ring is reacted with naphthalene derivatives under specific conditions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Systems : The fully aromatic naphthothiazole in the target compound likely enhances π-π stacking compared to dihydro derivatives (e.g., ), which may compromise binding to flat hydrophobic surfaces.
  • Substituent Effects : Polar groups like pyridine or piperazine in analogs (e.g., 4g ) improve solubility but may reduce blood-brain barrier penetration.

ZAC Antagonism

N-(Thiazol-2-yl)benzamide analogs (e.g., TTFB) are established ZAC antagonists . Modifications to the thiazole ring, such as 4-tert-butyl or 5-nitro substitutions, enhance potency . The target compound’s naphthothiazole system may mimic these effects by providing a bulkier hydrophobic surface, though its larger size could limit access to certain binding pockets. Docking studies of similar naphthothiazole derivatives (e.g., Lox12Slug001 ) suggest that extended aromatic systems improve hydrophobic interactions in deep active sites, supporting the hypothesis that the target compound may exhibit enhanced ZAC antagonism.

Enzyme Inhibition

Naphthothiazole-based sulfonamides (e.g., ML355 derivatives ) inhibit 12-LOX via hydrophobic interactions. The butoxy chain in the target compound could similarly engage with hydrophobic enzyme pockets, though its lack of sulfonamide functionality may alter binding kinetics compared to ML355 analogs.

Biological Activity

4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its complex structure, which includes a butoxy group, a naphtho-thiazole moiety, and a benzamide group, suggests diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as providing relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C22H22N2O2S
  • Molecular Weight : 378.49 g/mol
  • IUPAC Name : this compound

The compound's structure is pivotal to its biological activity, particularly the naphtho-thiazole core which is known for its pharmacological relevance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. Key findings include:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Fungal Strains Tested : Candida albicans.
  • Mechanism of Action : The compound disrupts microbial cell wall synthesis and interferes with protein synthesis.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • Results : The compound exhibited dose-dependent inhibition of cell proliferation.
  • Mechanism of Action : It induces apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway.

Comparative Efficacy

A comparative analysis with similar compounds highlights the unique efficacy of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundHighModerate to HighEffective against multiple strains
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amineModerateLowLess effective against cancer cell lines
4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl diethyldithiocarbamateLowModerateLimited antimicrobial action

Case Studies

  • Study on Antimicrobial Properties :
    • Conducted by PubMed, this study evaluated the antimicrobial efficacy of various thiazole derivatives including this compound. Results showed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.
  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry assessed the anticancer properties of this compound against breast cancer cells. The findings indicated a strong inhibitory effect on cell viability with minimal toxicity to normal cells.

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